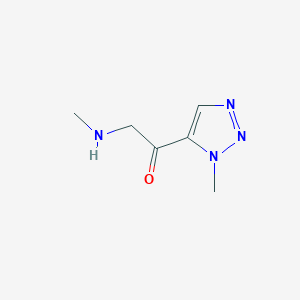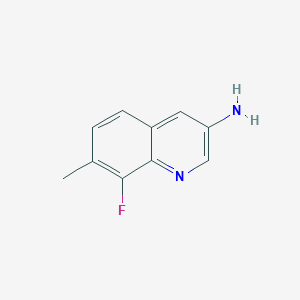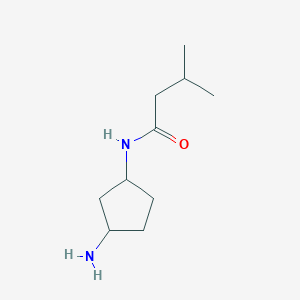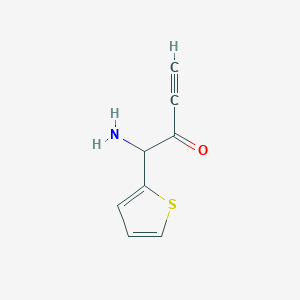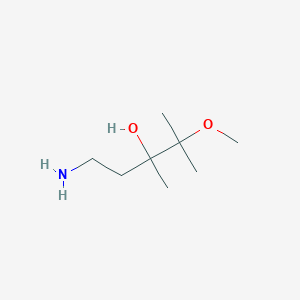
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Amino-4-methoxy-3,4-dimethylpentan-3-ol involves several steps. One common method is the reaction of 4,4-dimethylpentan-3-one with an imine, followed by reduction with hydrogen in the presence of a catalyst . This method ensures the production of high-purity this compound, which is essential for its various applications .
Analyse Chemischer Reaktionen
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methoxy-3,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol can be compared with other similar compounds, such as:
1-Amino-4,4-dimethylpentan-3-ol: This compound has a similar structure but lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1-Methoxy-4,4-dimethylpentan-3-ol: This compound contains a methoxy group but lacks the amino group, leading to different chemical behavior and applications.
The presence of both amino and methoxy groups in this compound makes it unique and versatile for various applications .
Eigenschaften
Molekularformel |
C8H19NO2 |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-amino-4-methoxy-3,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2,11-4)8(3,10)5-6-9/h10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
RSYVTUFCTKPHNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(CCN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
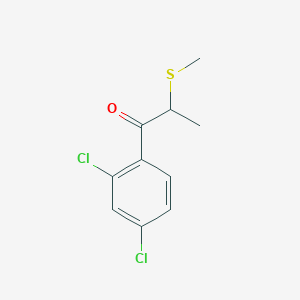


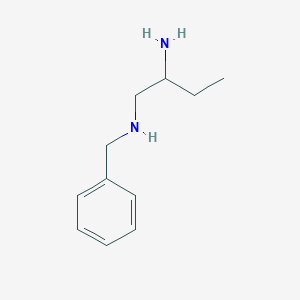
methanol](/img/structure/B13176889.png)
